molecular formula C19H16N2O2 B8529847 3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one CAS No. 61675-79-4

3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one

Cat. No. B8529847
CAS RN: 61675-79-4
M. Wt: 304.3 g/mol
InChI Key: ZEGVHGXCSBJPSC-UHFFFAOYSA-N
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Patent
US03991064

Procedure details

A solution of 7.7 g (0.025 m) of 3-benzoyl-1,2,3,4-tetrahydrobenzo[c][2,7]naphthyridin-5(6H)-one in 30 ml of water, 10 ml of H2SO4, and 200 ml of 2-propanol was refluxed for 20 hr. After cooling, the solid was filtered and recrystallized from water, mp 292°-295° C. By analysis, this material contains 0.7 mole of H2SO4 per mole of base and was used as is for alkylation.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:18][C:17]2[C:16](=[O:19])[NH:15][C:14]3[CH:20]=[CH:21][CH:22]=[CH:23][C:13]=3[C:12]=2[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.CC(O)C>O.OS(O)(=O)=O>[CH2:11]1[CH2:10][NH:9][CH2:18][C:17]2[C:16](=[O:19])[NH:15][C:14]3[CH:20]=[CH:21][CH:22]=[CH:23][C:13]=3[C:12]1=2

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC=2C3=C(NC(C2C1)=O)C=CC=C3
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.7 mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from water, mp 292°-295° C

Outcomes

Product
Name
Type
Smiles
C1C=2C3=C(NC(C2CNC1)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.